molecular formula C12H14ClFO B1325458 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone CAS No. 898764-82-4

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Cat. No. B1325458
M. Wt: 228.69 g/mol
InChI Key: HLBWXGPGWNWOKL-UHFFFAOYSA-N
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Description

4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone consists of a butyrophenone backbone with chlorine and fluorine substitutions, as well as two methyl groups . The exact structure can be represented by the InChI code provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone, such as its melting point, boiling point, and density, were not available in the sources I found .

Scientific Research Applications

Labelling of Neuroleptic Butyrophenones

  • Haloperidol and trifluperidol, neuroleptic drugs, were labeled with carbon-14 for metabolic studies, using 4-chloro-4′-fluorobutyrophenone-1-14C in their synthesis (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).

HPLC-Fluorescence Determination

Synthesis of Phenyl Compounds

  • A synthesis method for 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, involving condensation and hydrogenation processes, was developed, yielding high purity and favorable technical indices (Shen De-long, 2007).

Haloperidol in Serum

  • Haloperidol, containing the butyrophenone structure, was studied for therapeutic monitoring due to its variable pharmacokinetics and relationship with serum concentrations (Mcburney & George, 1998).

Sonochemical Degradation of Organic Pollutants

  • The study explored the sonochemical degradation of various chlorophenols in dilute aqueous solutions, focusing on mineralization rates and the release of chlorides and nitrates (Goskonda, Catallo, & Junk, 2002).

Metabolites of Experimental Neuroleptic Agents

  • Identification of metabolites of a compound similar to 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, used in neuroleptic research, was carried out using gas chromatography-mass spectrometry (Fusaro, Garteiz, Chan, & Leeson, 1976).

Halogenated Biphenyls as AHH Inducers

Structural Factors of Lithium Phenolates

  • The research focused on the structures of lithium phenolates in solution, including various substituents like fluorophenoxy and dimethylphenoxy, relevant for synthetic methodologies (Jackman & Smith, 1988).

Safety And Hazards

Safety precautions for handling 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces . It’s also recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBWXGPGWNWOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642406
Record name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

CAS RN

898764-82-4
Record name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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